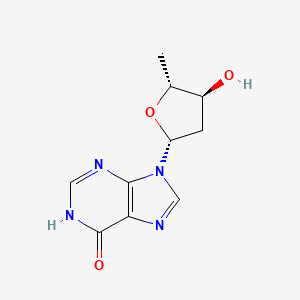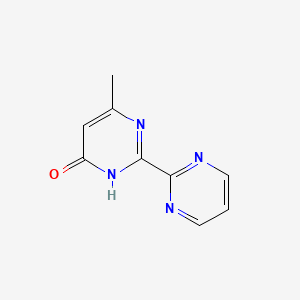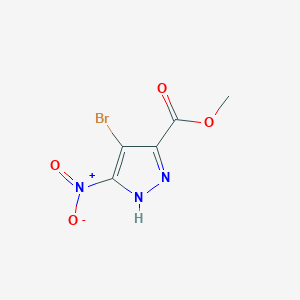
2',5'-Dideoxyinosine
描述
2’,5’-Dideoxyinosine, also known as Didanosine, is a synthetic nucleoside analog. It is primarily used as an antiretroviral medication for the treatment of Human Immunodeficiency Virus (HIV) infection. This compound is a derivative of inosine, where the hydroxyl groups at the 2’ and 5’ positions of the ribose moiety are replaced by hydrogen atoms, making it a dideoxynucleoside.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dideoxyinosine typically involves the reduction of 5’-azido-2’,5’-dideoxyinosine intermediates using the Staudinger reaction. This process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions are protected using tetraisopropyldisiloxane or di-tert-butylsiloxane.
Formation of Azido Intermediate: The protected nucleoside undergoes azidation to form 5’-azido-2’,5’-dideoxyinosine.
Reduction: The azido group is reduced to an amino group using hydrogenation catalyzed by palladium (Pd) or through the Staudinger reaction.
Deprotection: The protecting groups are removed under acidic conditions to yield 2’,5’-Dideoxyinosine.
Industrial Production Methods
Industrial production of 2’,5’-Dideoxyinosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key steps include large-scale hydrogenation and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2’,5’-Dideoxyinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the conversion of azido intermediates to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the 2’ and 5’ positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium (Pd) catalysts or the Staudinger reaction with triphenylphosphine (PPh3) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) and various alkyl halides.
Major Products
The major products formed from these reactions include amino derivatives, oxo derivatives, and substituted nucleosides, depending on the specific reaction conditions and reagents used .
科学研究应用
2’,5’-Dideoxyinosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a model compound for studying nucleoside chemistry.
Biology: It serves as a tool for studying nucleic acid metabolism and the mechanisms of nucleoside transport and phosphorylation.
Medicine: As an antiretroviral drug, it is used in the treatment of HIV infection. It inhibits the replication of the virus by acting as a chain terminator during DNA synthesis.
Industry: It is used in the pharmaceutical industry for the production of antiretroviral medications
作用机制
2’,5’-Dideoxyinosine is metabolized intracellularly to its active form, dideoxyadenosine triphosphate (ddATP). This active metabolite inhibits the HIV reverse transcriptase enzyme by competing with natural deoxyadenosine triphosphate (dATP). By incorporating into the viral DNA, it causes chain termination, thereby preventing the replication of the virus .
相似化合物的比较
2’,5’-Dideoxyinosine is compared with other nucleoside analogs such as:
2’,3’-Dideoxycytidine (ddC): Similar in structure but differs in the base component, leading to different pharmacological properties.
2’,3’-Dideoxyadenosine (ddA): Another dideoxynucleoside analog with a different base, affecting its mechanism of action and efficacy.
Zidovudine (AZT): A thymidine analog used in HIV treatment, differing in its sugar moiety and mechanism of action.
Uniqueness
2’,5’-Dideoxyinosine is unique due to its specific inhibition of HIV reverse transcriptase and its ability to act as a chain terminator during viral DNA synthesis. This makes it a crucial component of antiretroviral therapy .
属性
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-5-6(15)2-7(17-5)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,2H2,1H3,(H,11,12,16)/t5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYISLAFYPDORJ-DSYKOEDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)


![4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride](/img/structure/B1436691.png)

![3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1436693.png)
![1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436694.png)


![1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B1436699.png)
![6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436700.png)



